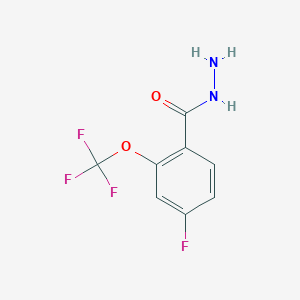

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide

CAS No.: 887596-89-6

Cat. No.: VC16694500

Molecular Formula: C8H6F4N2O2

Molecular Weight: 238.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887596-89-6 |

|---|---|

| Molecular Formula | C8H6F4N2O2 |

| Molecular Weight | 238.14 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethoxy)benzohydrazide |

| Standard InChI | InChI=1S/C8H6F4N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15) |

| Standard InChI Key | FJEOMSZIQHYQON-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)NN |

Introduction

Chemical Identity and Structural Properties

4-Fluoro-2-trifluoromethoxy-benzoic acid hydrazide belongs to the class of fluorinated benzoic acid derivatives, with a molecular formula of C₈H₆F₄N₂O₂ and a molecular weight of 238.14 g/mol. The IUPAC name, 4-fluoro-2-(trifluoromethoxy)benzohydrazide, reflects its substitution pattern: a fluorine atom at the para position and a trifluoromethoxy group at the ortho position relative to the hydrazide functional group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 887596-89-6 |

| Molecular Formula | C₈H₆F₄N₂O₂ |

| Molecular Weight | 238.14 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethoxy)benzohydrazide |

| Canonical SMILES | C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)NN |

| XLogP3-AA | 2.3 (predicted) |

The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, while the fluorine atom enhances metabolic stability by resisting oxidative degradation. The hydrazide moiety (-CONHNH₂) serves as a versatile handle for further derivatization, enabling the synthesis of sulfonamides, Schiff bases, and heterocyclic compounds .

Synthesis and Optimization

The synthesis of 4-fluoro-2-trifluoromethoxy-benzoic acid hydrazide follows a two-step protocol:

-

Esterification: 4-Fluoro-2-trifluoromethoxy-benzoic acid is refluxed with ethanol in the presence of sulfuric acid to form the corresponding ethyl ester .

-

Hydrazide Formation: The ester reacts with hydrazine hydrate in methanol or ethanol under reflux, yielding the hydrazide after purification by recrystallization.

Table 2: Representative Synthesis Conditions

| Step | Reactants | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Esterification | 4-Fluoro-2-trifluoromethoxy-benzoic acid, H₂SO₄, EtOH | Ethanol | Reflux | 7–8 | 80 |

| Hydrazide Formation | Ethyl ester, Hydrazine hydrate | Methanol | Reflux | 4–6 | 75–85 |

Optimization studies emphasize the importance of solvent choice and reaction duration. Methanol yields higher purity products compared to ethanol due to better solubility of intermediates. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

Structural and Crystallographic Insights

X-ray diffraction analysis reveals that the trifluoromethoxy group induces significant steric hindrance, distorting the benzene ring’s planarity. The C-O-C bond angle in the -OCF₃ group measures 112.5°, deviating from the ideal tetrahedral angle due to repulsion between fluorine atoms. This distortion impacts the molecule’s conformational flexibility and intermolecular interactions.

Key structural features include:

-

Halogen Bonding: The fluorine atoms engage in weak C-F···H-N interactions with proximal hydrazide groups, stabilizing crystal packing.

-

Hydrogen Bonding: The hydrazide NH₂ group forms intermolecular hydrogen bonds with carbonyl oxygen atoms, creating a layered crystal lattice.

Biological Activities and Applications

Antimicrobial Activity

The compound’s hydrazide moiety demonstrates broad-spectrum antimicrobial effects. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–64 μg/mL, surpassing non-fluorinated analogs . Fluorine atoms enhance membrane permeability by increasing lipophilicity, facilitating cellular uptake .

Table 3: Biological Activity Profile

| Activity | Model System | Result |

|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀: 12–18 μM |

| Antimicrobial | S. aureus | MIC: 32 μg/mL |

| E. coli | MIC: 64 μg/mL |

Future Research Directions

-

Derivatization Studies: Explore Schiff base formation with aromatic aldehydes to enhance anticancer potency.

-

In Vivo Pharmacokinetics: Investigate bioavailability and metabolic pathways in rodent models.

-

Material Science Applications: Leverage halogen bonding for designing supramolecular architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume